5,6-Diphenyl-morpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Diphenyl-morpholin-3-one is an organic compound characterized by a morpholine ring substituted with two phenyl groups at the 5 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Diphenyl-morpholin-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of 4-tert-butoxycarbonyl-5,6-diphenylmorpholin-2-one as a starting material. The reaction is carried out in tetrahydrofuran (THF) with lithium bis(trimethylsilyl)amide as a base, followed by purification through flash chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5,6-Diphenyl-morpholin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different morpholine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the morpholine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morpholine oxides, while substitution reactions can produce a variety of functionalized morpholine derivatives .
Scientific Research Applications
5,6-Diphenyl-morpholin-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of functional materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 5,6-Diphenyl-morpholin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may inhibit certain enzymes involved in disease processes .
Comparison with Similar Compounds
3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: This compound shares a similar morpholine ring structure but with different substituents.
1,3-Diphenyl-2-propanone: Another compound with phenyl groups, but with a different core structure.
Uniqueness: 5,6-Diphenyl-morpholin-3-one is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H15NO2 |
---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
5,6-diphenylmorpholin-3-one |
InChI |
InChI=1S/C16H15NO2/c18-14-11-19-16(13-9-5-2-6-10-13)15(17-14)12-7-3-1-4-8-12/h1-10,15-16H,11H2,(H,17,18) |
InChI Key |
UIMBPSRHBSCBJU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.